Clofibric acid acyl-b-D-glucuronide

Vue d'ensemble

Description

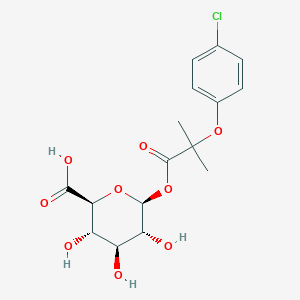

Clofibric acid acyl-β-D-glucuronide (CAAG) is the primary metabolite of clofibric acid, a hypolipidemic drug used to treat hypertriglyceridemia. Formed via hepatic glucuronidation, CAAG is a 1-O-acyl glucuronide conjugate, characterized by an ester bond between the carboxylic acid group of clofibric acid and the hydroxyl group of glucuronic acid . Approximately 60–96% of administered clofibric acid is excreted as CAAG in urine across species, with hydrolysis and renal clearance determining its net plasma clearance . Its CAS number is 72072-47-0, and it has been implicated in DNA adduct formation, raising safety concerns .

Mécanisme D'action

Target of Action

Clofibryl glucuronide primarily targets glutathione (GSH) , a crucial antioxidant in cells . The compound interacts with GSH, leading to the formation of a new metabolite .

Mode of Action

The mode of action of Clofibryl glucuronide involves a series of biochemical reactions. The compound undergoes transacylation with glutathione, followed by hydrolysis and acetylation, resulting in the formation of clofibryl mercapturic acid . This process demonstrates the electrophilic nature of synthetic clofibrate glucuronide, which reacts covalently with ethanethiol and p-nitro-benzylpyridine .

Biochemical Pathways

Clofibryl glucuronide affects the glutathione metabolic pathway . The compound undergoes nucleophilic displacement of the glucuronide moiety from 1-O-CAG, leading to the formation of S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) . This reaction is enhanced by rat liver glutathione S-transferases (GSTs) .

Pharmacokinetics

The pharmacokinetics of Clofibryl glucuronide involve its metabolism to chemically-reactive acyl-CoA thioester-linked intermediary metabolites . These metabolites are more reactive than the corresponding acyl glucuronides . The formation of these metabolites is catalyzed by acyl-CoA synthetase enzymes located in liver tissue and in mitochondrial, peroxisomal, microsomal, and cytosolic cellular fractions .

Result of Action

The result of Clofibryl glucuronide’s action is the formation of clofibryl mercapturic acid , a metabolite identified in human urine . This represents the first acyl-linked mercapturate found in humans . The formation of this metabolite suggests that Clofibryl glucuronide may be responsible for the human hepatotoxicity of clofibrate .

Action Environment

The action of Clofibryl glucuronide is influenced by environmental factors such as the presence of GSH and GSTs . The rearrangement of 1-O-CAG to its isomers in vitro is decreased in the presence of GSH . In vivo studies indicate that the concentration of CA-SG excreted in bile over 4 hours is approximately 0.1% of the concurrent CAG concentrations .

Analyse Biochimique

Biochemical Properties

Clofibryl glucuronide is involved in various biochemical reactions. It is a chemically-reactive acyl-CoA thioester-linked intermediary metabolite . It undergoes non-enzyme catalyzed transacylation reactions with biological nucleophiles, leading to covalent binding to proteins and drug-protein adduct formation . This interaction with proteins is a key aspect of its biochemical properties .

Cellular Effects

Clofibryl glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with proteins within the cell

Molecular Mechanism

The mechanism of action of Clofibryl glucuronide involves its ability to form covalent bonds with proteins. This leads to changes in protein function and potentially gene expression .

Metabolic Pathways

Clofibryl glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body

Activité Biologique

Clofibric acid acyl-β-D-glucuronide (CAAG) is a significant metabolite of clofibric acid, a hypolipidaemic drug primarily used to lower cholesterol levels. The biological activity of CAAG is crucial for understanding its pharmacological effects, potential toxicity, and the mechanisms underlying its interactions with biological systems. This article explores the biological activity of CAAG, focusing on its metabolic pathways, cytotoxicity, protein binding, and implications for drug safety.

Metabolic Pathways

Clofibric acid undergoes extensive metabolism in the liver, primarily through glucuronidation, leading to the formation of CAAG. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of clofibric acid with glucuronic acid. The resultant acyl-glucuronides are known for their reactivity and can participate in various biochemical interactions within the body.

Table 1: Key Metabolic Pathways of Clofibric Acid

| Metabolite | Enzyme | Biological Activity |

|---|---|---|

| Clofibric Acid | - | Hypolipidaemic agent |

| Clofibric Acid Glucuronide | UGT2B7, UGT2B4 | Major metabolite; facilitates elimination |

| Clofibric Acid Acyl-β-D-Glucuronide | UGT1A3, UGT1A4 | Reactive metabolite; potential for protein binding |

Cytotoxicity and Genotoxicity

Research has indicated that acyl-glucuronides like CAAG can exhibit cytotoxic effects. In vitro studies using human embryonic kidney (HEK) cells expressing UGTs have shown that exposure to CAAG can lead to cellular damage. Notably, while CAAG formation reflects detoxification processes, its potential to cause cytotoxicity raises concerns regarding its safety profile.

Key Findings from Studies

- Cytotoxic Effects : HEK293 cells exposed to CAAG demonstrated dose-dependent cytotoxicity, indicating that higher concentrations could lead to increased cell death.

- Genotoxic Potential : Comet assays did not reveal significant DNA damage in treated cells, suggesting that while CAAG may be cytotoxic, it does not necessarily induce genotoxic effects at the tested concentrations .

Protein Binding and Toxicological Implications

Clofibric acid and its acyl-glucuronide forms have been shown to covalently bind to plasma proteins such as albumin. This interaction can lead to the formation of drug-protein adducts, which may contribute to adverse drug reactions and toxicity.

Case Studies

- Human Studies : In a cohort of patients receiving clofibrate treatment, covalent binding of clofibric acid to plasma proteins was observed even in individuals with undetectable plasma levels of the drug. Concentrations of protein adducts varied significantly among patients and correlated with renal function .

- Animal Studies : In rat models administered clofibric acid, increased duration of treatment resulted in higher levels of protein adducts in liver homogenates, indicating a dose-response relationship between exposure and binding .

Pharmacological Effects

While traditionally viewed as inactive metabolites, glucuronides like CAAG may exert indirect pharmacological effects. For instance, some studies suggest that glucuronides can be converted back into active parent compounds through enzymatic action within the body. This phenomenon could potentially enhance or modify the therapeutic effects of clofibric acid .

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Clofibric acid acyl-β-D-glucuronide is crucial for understanding the pharmacokinetics of clofibric acid. As a glucuronide conjugate, it enhances the solubility and bioavailability of the parent compound, facilitating its excretion from the body. The metabolism of clofibric acid involves the formation of this glucuronide through phase II metabolic reactions, primarily mediated by UDP-glucuronosyltransferases (UGTs) .

Key Features:

- Enhanced Solubility: The glucuronidation process increases the water solubility of clofibric acid, promoting its elimination via renal pathways.

- Pharmacokinetic Studies: The deuterated form, Clofibric Acid-d4 Acyl-β-D-glucuronide, is particularly useful in metabolic studies due to its distinguishable mass spectrum, allowing researchers to track its metabolic pathways without interference from non-deuterated forms .

Toxicological Implications

Research has highlighted the genotoxic potential of acyl glucuronides formed from clofibric acid. Studies indicate that these metabolites can interact with DNA, leading to strand nicking and potential mutagenic effects. For instance, a study showed that clofibric acid acyl-β-D-glucuronide exhibited significant concentration-dependent genotoxicity in bacterial assays .

Findings:

- Genotoxicity Assessment: Experiments demonstrated that concentrations of clofibric acid acyl-β-D-glucuronide resulted in over 80% decrease in phage survival rates due to DNA damage mechanisms .

- Mechanism of Action: The proposed mechanism involves nucleophilic reactions with DNA, which could contribute to the carcinogenicity associated with fibrate drugs .

Interaction with Drug Metabolism Enzymes

Clofibric acid acyl-β-D-glucuronide interacts with various cytochrome P450 enzymes, which play a pivotal role in drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing therapeutic regimens involving lipid-lowering agents .

Implications:

- Predictive Modeling: Knowledge of how this compound interacts with metabolic enzymes can help in designing safer drug combinations and minimizing adverse effects.

Several studies have documented the effects and applications of clofibric acid acyl-β-D-glucuronide:

- A study published in Environmental Toxicology assessed the genotoxicity of various acyl glucuronides and highlighted their reactivity compared to other glycosylating agents .

- Research focused on metabolic pathways involving clofibric acid has utilized deuterated forms to trace absorption and elimination processes effectively .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying clofibric acid acyl-β-D-glucuronide in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key steps include:

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or urine.

- Chromatography : Employ a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile to achieve baseline separation .

- Validation : Follow ICH guidelines for specificity, linearity, accuracy, and precision, ensuring limits of detection (LOD) ≤ 1 ng/mL .

Q. How does the stability of clofibric acid acyl-β-D-glucuronide vary under physiological conditions?

- Methodological Answer : Stability studies should mimic physiological pH (7.4) and temperature (37°C). Key findings include:

- Hydrolysis Risk : Acyl glucuronides are prone to hydrolysis; use stabilizing agents like citric acid in sample buffers.

- Long-Term Storage : Store at -80°C in amber vials to prevent photodegradation. Regular stability testing over 6–12 months is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for clofibric acid acyl-β-D-glucuronide?

- Methodological Answer : Discrepancies often arise from differences in experimental design. Mitigation strategies include:

- Meta-Analysis : Compare studies using standardized parameters (e.g., clearance rates, half-life) and adjust for covariates like species-specific metabolism.

- In Vitro/In Vivo Correlation (IVIVC) : Use hepatocyte or microsomal assays to validate in vivo findings, controlling for enzyme polymorphisms (e.g., UGT isoforms) .

- Case Study : A 2023 study resolved conflicting half-life data by standardizing sampling intervals and normalizing for renal function .

Q. What experimental designs are optimal for studying the enzymatic kinetics of clofibric acid acyl-β-D-glucuronide formation?

- Methodological Answer :

- Enzyme Source : Use recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) expressed in HEK293 cells to isolate specific metabolic pathways.

- Kinetic Assays : Measure initial reaction rates under varying substrate concentrations (0.1–100 µM) and fit data to Michaelis-Menten models. Include controls for non-enzymatic degradation .

- Data Interpretation : Apply the Hill equation if cooperativity is observed, and report , , and intrinsic clearance () .

Q. How can researchers address challenges in detecting low-abundance clofibric acid acyl-β-D-glucuronide metabolites?

- Methodological Answer :

- Sensitivity Enhancement : Use derivatization agents (e.g., dansyl chloride) to improve ionization efficiency in MS-based workflows.

- Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted metabolite profiling, enabling retrospective analysis of low-concentration species .

- Validation : Confirm identities via synthetic standards and NMR if commercial references are unavailable .

Q. Methodological Guidance for Contradictory Data

Q. What frameworks are recommended for critically evaluating conflicting data on clofibric acid acyl-β-D-glucuronide toxicity?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address gaps. For example:

- In Vitro Models : Use 3D hepatocyte spheroids to better replicate in vivo metabolic responses than traditional 2D cultures.

- Dose-Response Analysis : Test concentrations spanning clinical relevance (0.1–100 µM) to avoid supra-physiological artifacts .

Q. How should researchers design studies to investigate the role of clofibric acid acyl-β-D-glucuronide in drug-drug interactions?

- Answer :

- Co-Incubation Assays : Combine clofibric acid with probe substrates (e.g., midazolam for CYP3A4) in human liver microsomes.

- Statistical Models : Use multivariate ANOVA to differentiate direct inhibition vs. time-dependent inactivation of enzymes.

- Reporting : Adhere to FDA guidelines for in vitro interaction studies, including IC50 and values .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Acyl glucuronides share a common β-D-glucuronic acid moiety but differ in their aglycone structures, influencing stability and reactivity. Key comparisons include:

Key Observations :

- CAAG exhibits moderate reactivity compared to gemfibrozil glucuronide, which has a longer hydrolysis half-life .

- Benzoyl glucuronide, a simpler acyl glucuronide, is less reactive, highlighting the role of bulky aglycones in destabilizing the ester bond .

Metabolic Pathways and Futile Cycle

CAAG undergoes a futile cycle involving hepatic glucuronidation, systemic hydrolysis, and renal excretion. This cycle reduces net clearance in renal impairment, as decreased renal excretion shifts CAAG toward hydrolysis, regenerating clofibric acid . In contrast:

- Gemfibrozil glucuronide : Hepatic transport dominates its disposition, with 73% excreted in bile and minimal hydrolysis .

- Clopidogrel acyl glucuronide : Lacks a documented futile cycle; its clearance is primarily renal without significant hydrolysis .

Mechanistic Differences :

Hepatic Disposition and Transport

Carrier-mediated transport systems regulate hepatic exposure to acyl glucuronides:

- CAAG : Competes with gemfibrozil glucuronide for hepatic transporters, increasing the latter’s clearance when co-administered .

- Acetaminophen glucuronide: Transport is unaffected by CAAG, suggesting distinct transporter affinities .

Genotoxicity and DNA Interactions

Acyl glucuronides exhibit electrophilic reactivity, enabling DNA and protein adduct formation:

Implications :

Impact on Hepatic UDP-Glucuronic Acid (UDPGA)

Glucuronidation depletes UDPGA, a critical cofactor. Clofibric acid reduces hepatic UDPGA by 41% at 5 mmol/kg, less than valproic acid (90%) or salicylamide (98%) . This suggests differential strain on hepatic resources among glucuronidated drugs.

Méthodes De Préparation

Enzymatic Synthesis Using UDP-Glucuronosyltransferases

The most widely adopted method for synthesizing clofibric acid acyl-β-D-glucuronide involves enzymatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). This approach mimics in vivo metabolic pathways, ensuring stereospecific β-D-glucuronide formation .

Reaction Setup and Substrate Preparation

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is dissolved in a buffered solution (typically 50 mM phosphate buffer, pH 7.4) containing 5 mM magnesium chloride. UDP-glucuronic acid (UDPGA) is added as the glucuronosyl donor at concentrations ranging from 2–5 mM. Liver microsomes or recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) serve as the enzyme source .

Key parameters :

-

Temperature : 37°C (physiological conditions)

-

Incubation time : 60–120 minutes

-

Enzyme concentration : 0.5–2 mg microsomal protein/mL

Optimization of Reaction Yield

Yield improvements focus on stabilizing UDPGA and minimizing hydrolysis. Additives such as alamethicin (10 μg/mg protein) permeabilize microsomal membranes, enhancing enzyme accessibility . Saccharolactone (5 mM), a β-glucuronidase inhibitor, prevents glucuronide degradation during incubation .

Chemical Synthesis via Activated Intermediates

Chemical synthesis is employed when isotopic labeling (e.g., deuterated forms) or large-scale production is required . This method avoids enzymatic variability but demands precise control over stereochemistry.

Activation of Clofibric Acid

Clofibric acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions:

2 \rightarrow \text{Clofibric acid chloride} + \text{SO}2 + \text{HCl}

Reaction progress is monitored by FT-IR spectroscopy for the disappearance of the carboxylic acid O–H stretch (2500–3000 cm⁻¹).

Glucuronic Acid Protection

D-glucuronic acid is protected at hydroxyl groups using trimethylsilyl (TMS) or acetyl groups. For example, peracetylation with acetic anhydride yields β-D-glucuronic acid pentaacetate:

3\text{CO})2\text{O} \rightarrow \text{β-D-glucuronic acid pentaacetate} + 5 \text{CH}_3\text{COOH}

Protection prevents unwanted side reactions during conjugation .

Conjugation and Deprotection

The acyl chloride reacts with protected glucuronic acid in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst:

Deprotection using methanolic ammonia or tetrabutylammonium fluoride yields the final product.

Purification and Isolation Techniques

Crude reaction mixtures require purification to isolate clofibric acid acyl-β-D-glucuronide from unreacted substrates and byproducts.

Solid-Phase Extraction (SPE)

A C18 SPE cartridge is preconditioned with methanol and water. The reaction mixture is loaded, washed with 10% methanol, and eluted with 80% methanol. This step removes salts and hydrophilic impurities .

Preparative High-Performance Liquid Chromatography (HPLC)

Column : C18 reversed-phase (250 × 21.2 mm, 5 μm)

Mobile phase :

-

A : 0.1% formic acid in water

-

B : 0.1% formic acid in acetonitrile

Gradient : 10% B to 90% B over 30 minutes

Flow rate : 10 mL/min

Detection : UV at 254 nm

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrument : Quadrupole-time-of-flight (Q-TOF) MS

Ionization mode : Electrospray ionization (ESI) negative mode

Observed mass : m/z 389.07 [M–H]⁻ (theoretical m/z 389.06)

Fragmentation pattern :

-

m/z 113.02 (glucuronic acid fragment)

-

m/z 213.98 (clofibric acid fragment)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, D₂O) :

-

δ 7.25 (d, J = 8.4 Hz, 2H, aromatic H)

-

δ 6.85 (d, J = 8.4 Hz, 2H, aromatic H)

-

δ 5.32 (d, J = 7.2 Hz, 1H, anomeric H)

13C NMR (150 MHz, D₂O) : -

δ 174.2 (carboxylic acid C=O)

Applications in Toxicological Studies

The compound’s preparation is critical for investigating its genotoxicity. Studies demonstrate that acyl glucuronides form DNA adducts via Schiff base intermediates, leading to strand breaks in plasmid DNA .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJVUUVMVSSIGZ-HNRZYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992801 | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-47-0 | |

| Record name | Clofibryl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.